molecular formula C11H9FN2O B2766542 5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine CAS No. 2200853-87-6

5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine

Cat. No.: B2766542
CAS No.: 2200853-87-6
M. Wt: 204.204
InChI Key: LAMAXNUASLIDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine” is a compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed cross-coupling reactions . For instance, the Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H6FNO . It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve palladium-catalyzed cross-coupling reactions . For example, the Suzuki-Miyaura coupling reaction is a common method for forming carbon-carbon bonds .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Studies

The compound's role in understanding corrosion inhibition properties on iron surfaces was explored through quantum chemical calculations and molecular dynamics simulations, demonstrating its potential in materials science and corrosion resistance studies (Kaya et al., 2016).

Neuroimaging in Alzheimer's Disease

It was utilized in neuroimaging studies, particularly with PET scanning, to quantify serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease, offering insights into the disease's progression and potential therapeutic targets (Kepe et al., 2006).

Kinase Inhibitor Development

Research has demonstrated its utility in developing kinase inhibitors, crucial for cancer treatment and understanding cellular signaling pathways. Docking and QSAR studies provided insights into the molecular features contributing to high inhibitory activity, highlighting the compound's relevance in drug discovery (Caballero et al., 2011).

Synthesis of Radiotracers

The compound's derivatives have been synthesized for use as radiotracers in studying nicotinic acetylcholine receptors, aiding in the exploration of neurological conditions and receptor dynamics in the brain (Ravert et al., 2006).

Photophysical Studies

Studies on fluorophores derived from the compound have expanded knowledge on photophysical properties, contributing to the development of materials with specific light-emission characteristics, useful in sensors, and optical devices (Kopchuk et al., 2020).

Polymer Solar Cells

The compound has also found applications in the development of cathode-modifying layers for polymer solar cells, showcasing its potential in enhancing renewable energy technologies through improved solar cell efficiency (Chen et al., 2017).

Properties

IUPAC Name

5-fluoro-2-(pyridin-4-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMAXNUASLIDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)OCC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.